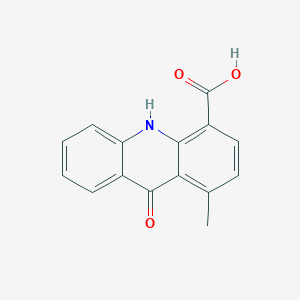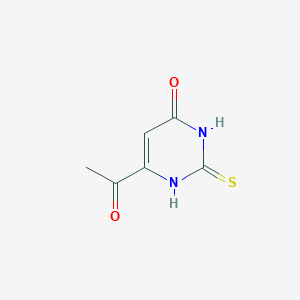![molecular formula C19H22N4OS B12920606 6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-56-6](/img/structure/B12920606.png)
6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzylthioethyl group and a tetrahydropyranyl group attached to the purine ring. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylthioethyl Intermediate: The synthesis begins with the preparation of the benzylthioethyl intermediate. This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by alkylation with ethylene dibromide to yield the benzylthioethyl intermediate.
Purine Ring Construction: The purine ring is constructed by reacting the benzylthioethyl intermediate with a suitable purine precursor, such as 6-chloropurine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Introduction of the Tetrahydropyranyl Group: The final step involves the introduction of the tetrahydropyranyl group. This can be achieved by reacting the purine derivative with tetrahydropyranyl chloride in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of 6-(2-(benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthioethyl group, to form sulfoxides and sulfones.
Reduction: Reduction reactions can be performed on the purine ring or the benzylthioethyl group to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the purine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, amines, and thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives and benzylthioethyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of various diseases.
Industrial Applications: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(2-(benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2-(Phenylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-(Methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 6-(2-(Ethylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Uniqueness
6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of the benzylthioethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological targets. Additionally, the tetrahydropyranyl group provides stability and improves the compound’s pharmacokinetic properties.
Propiedades
Número CAS |
920503-56-6 |
|---|---|
Fórmula molecular |
C19H22N4OS |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
6-(2-benzylsulfanylethyl)-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C19H22N4OS/c1-2-6-15(7-3-1)12-25-11-9-16-18-19(21-13-20-16)23(14-22-18)17-8-4-5-10-24-17/h1-3,6-7,13-14,17H,4-5,8-12H2 |
Clave InChI |
ZSGQKBRIVZHGEM-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCSCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione](/img/structure/B12920528.png)


![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)

![4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12920572.png)
![3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920573.png)


![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide](/img/structure/B12920584.png)




